Medicarpin

Catalog No.
S534886
CAS No.
32383-76-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medicarpin

CAS Number

32383-76-9

Product Name

Medicarpin

IUPAC Name

(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1

InChI Key

NSRJSISNDPOJOP-CZUORRHYSA-N

SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O

Solubility

Soluble in DMSO

Synonyms

6a,11a-dihydro-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-3-ol, medicarpin, medicarpin, (6aS-cis)-isomer, medicarpin, (cis-(+-))-isomer

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O

Description

The exact mass of the compound Medicarpin is 270.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350085. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Pterocarpans - Supplementary Records. It belongs to the ontological category of medicarpin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties:

Medicarpin exhibits antioxidant activity, meaning it can help scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health problems. Studies have shown that medicarpin can effectively reduce free radical formation in cell cultures. This suggests its potential role in preventing oxidative stress-related diseases.

Bone Health:

Some research suggests medicarpin may play a role in bone health. Studies have observed that medicarpin can stimulate the activity of osteoblasts, cells responsible for bone formation. Additionally, it may help inhibit osteoclasts, cells that break down bone tissue []. These findings warrant further investigation into the potential use of medicarpin for supporting bone health and preventing osteoporosis.

Neuroprotective Effects:

Emerging research explores the potential neuroprotective properties of medicarpin. Studies indicate that medicarpin can protect nerve cells from damage caused by oxidative stress and inflammation []. This raises the possibility of its use in neurodegenerative diseases like Alzheimer's and Parkinson's disease. However, more research is needed to understand its mechanisms and efficacy in these conditions.

Anti-inflammatory Activity:

Medicarpin demonstrates anti-inflammatory properties in cell and animal models []. It may help suppress the production of inflammatory mediators, potentially offering benefits for conditions like arthritis and inflammatory bowel disease. However, further research is necessary to translate these findings into clinical applications.

Estrogenic Effects:

Similar to other isoflavones, medicarpin exhibits weak estrogenic activity. This means it can mimic the effects of estrogen in the body. While this property could be beneficial for managing menopausal symptoms, it also necessitates further investigation into potential safety concerns, particularly for individuals with estrogen-sensitive cancers [].

Medicarpin is a naturally occurring pterocarpan, a type of isoflavonoid derivative []. It's found in various plants, including Medicago truncatula, Swartzia madagascariensis, Lathyrus grandiflorus, and Glycyrrhiza uralensis (licorice root) [, ]. Medicarpin has gained interest in scientific research due to its potential health benefits, particularly its role in bone healing [].


Molecular Structure Analysis

The chemical formula for medicarpin is C16H14O4, with a molecular weight of 270.27 g/mol []. Its key structural features include:

  • A central isoflavone skeleton with a fused benzofuran ring system [].
  • A methoxy group (CH3O) at the 9th position [].
  • Two hydroxyl groups (OH) at the 3rd and 11th positions [].

The presence of these functional groups likely contributes to medicarpin's biological activity [].


Physical And Chemical Properties Analysis

  • A solid at room temperature [].
  • Soluble in organic solvents with some polarity due to the presence of hydroxyl groups [].
  • Relatively stable due to the aromatic ring system [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

270.0892

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6TX086I6IG

Other CAS

32383-76-9

Wikipedia

Medicarpin
(-)-medicarpin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]

Dates

Modify: 2023-08-15
1: Gampe N, Darcsi A, Kursinszki L, Béni S. Separation and characterization of homopipecolic acid isoflavonoid ester derivatives isolated from Ononis spinosa L. root. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 17;1091:21-28. doi: 10.1016/j.jchromb.2018.05.023. [Epub ahead of print] PubMed PMID: 29803686.
2: Jiang T, Li K, Liu H, Yang L. Extraction of biomedical compounds from the wood of Pterocarpus macarocarpus Kurz heartwood. Pak J Pharm Sci. 2018 May;31(3):913-918. PubMed PMID: 29716873.
3: Imran KM, Yoon D, Lee TJ, Kim YS. Medicarpin induces lipolysis via activation of Protein Kinase A in brown adipocytes. BMB Rep. 2018 May;51(5):249-254. PubMed PMID: 29353597.
4: Yang X, Zhao Y, Hsieh MT, Xin G, Wu RT, Hsu PL, Horng LY, Sung HC, Cheng CH, Lee KH. Total Synthesis of (+)-Medicarpin. J Nat Prod. 2017 Dec 22;80(12):3284-3288. doi: 10.1021/acs.jnatprod.7b00741. Epub 2017 Nov 22. PubMed PMID: 29164880.
5: Imran KM, Yoon D, Kim YS. A pivotal role of AMPK signaling in medicarpin-mediated formation of brown and beige. Biofactors. 2018 Mar;44(2):168-179. doi: 10.1002/biof.1392. Epub 2017 Oct 24. PubMed PMID: 29064586.
6: Gill US, Uppalapati SR, Gallego-Giraldo L, Ishiga Y, Dixon RA, Mysore KS. Metabolic flux towards the (iso)flavonoid pathway in lignin modified alfalfa lines induces resistance against Fusarium oxysporum f. sp. medicaginis. Plant Cell Environ. 2017 Oct 19. doi: 10.1111/pce.13093. [Epub ahead of print] PubMed PMID: 29047109.
7: Ergene Öz B, Saltan İşcan G, Küpeli Akkol E, Süntar İ, Bahadır Acıkara Ö. Isoflavonoids as wound healing agents from Ononidis Radix. J Ethnopharmacol. 2018 Jan 30;211:384-393. doi: 10.1016/j.jep.2017.09.029. Epub 2017 Oct 6. PubMed PMID: 28989011.
8: Tian Z, Zhou H, Xu Y, Bai J. MicroRNA-495 Inhibits New Bone Regeneration via Targeting High Mobility Group AT-Hook 2 (HMGA2). Med Sci Monit. 2017 Sep 30;23:4689-4698. PubMed PMID: 28963864; PubMed Central PMCID: PMC5633066.
9: Liu Y, Hassan S, Kidd BN, Garg G, Mathesius U, Singh KB, Anderson JP. Ethylene Signaling Is Important for Isoflavonoid-Mediated Resistance to Rhizoctonia solani in Roots of Medicago truncatula. Mol Plant Microbe Interact. 2017 Sep;30(9):691-700. doi: 10.1094/MPMI-03-17-0057-R. Epub 2017 Jun 21. PubMed PMID: 28510484.
10: Biala W, Banasiak J, Jarzyniak K, Pawela A, Jasinski M. Medicago truncatula ABCG10 is a transporter of 4-coumarate and liquiritigenin in the medicarpin biosynthetic pathway. J Exp Bot. 2017 Jun 1;68(12):3231-3241. doi: 10.1093/jxb/erx059. PubMed PMID: 28369642.
11: Jeong W, Ahn EK, Oh JS, Hong SS. Caragasinin C: a new oligostilbene from the roots of Caragana sinica. J Asian Nat Prod Res. 2017 Nov;19(11):1143-1147. doi: 10.1080/10286020.2017.1302941. Epub 2017 Mar 28. PubMed PMID: 28347167.
12: Wang B, Liu XH, Zhou W, Hong Y, Feng SL. Fast separation of flavonoids by supercritical fluid chromatography using a column packed with a sub-2 μm particle stationary phase. J Sep Sci. 2017 Mar;40(6):1410-1420. doi: 10.1002/jssc.201601021. Epub 2017 Feb 15. PubMed PMID: 28106344.
13: Liu CW, Murray JD. The Role of Flavonoids in Nodulation Host-Range Specificity: An Update. Plants (Basel). 2016 Aug 11;5(3). pii: E33. doi: 10.3390/plants5030033. Review. PubMed PMID: 27529286; PubMed Central PMCID: PMC5039741.
14: Kureel J, John AA, Raghuvanshi A, Awasthi P, Goel A, Singh D. Identification of GRP78 as a molecular target of medicarpin in osteoblast cells by proteomics. Mol Cell Biochem. 2016 Jul;418(1-2):71-80. doi: 10.1007/s11010-016-2734-x. Epub 2016 Jun 17. PubMed PMID: 27316719.
15: Shults EE, Shakirov MM, Pokrovsky MA, Petrova TN, Pokrovsky AG, Gorovoy PG. Phenolic compounds from Glycyrrhiza pallidiflora Maxim. and their cytotoxic activity. Nat Prod Res. 2017 Feb;31(4):445-452. doi: 10.1080/14786419.2016.1188094. Epub 2016 May 22. PubMed PMID: 27210480.
16: Mansoori MN, Tyagi AM, Shukla P, Srivastava K, Dev K, Chillara R, Maurya R, Singh D. Methoxyisoflavones formononetin and isoformononetin inhibit the differentiation of Th17 cells and B-cell lymphopoesis to promote osteogenesis in estrogen-deficient bone loss conditions. Menopause. 2016 May;23(5):565-76. doi: 10.1097/GME.0000000000000646. PubMed PMID: 27070807.
17: Liu RH, Wen XC, Li YY, Zhang PZ, Shao F, Huang HL, Tang FR. [Chemical Constituents from Dalbergia cochinchinensis]. Zhong Yao Cai. 2015 Sep;38(9):1868-71. Chinese. PubMed PMID: 26930980.
18: Freires IA, Queiroz VCPP, Furletti VF, Ikegaki M, de Alencar SM, Duarte MCT, Rosalen PL. Chemical composition and antifungal potential of Brazilian propolis against Candida spp. J Mycol Med. 2016 Jun;26(2):122-132. doi: 10.1016/j.mycmed.2016.01.003. Epub 2016 Feb 23. PubMed PMID: 26916845.
19: Gampe N, Darcsi A, Lohner S, Béni S, Kursinszki L. Characterization and identification of isoflavonoid glycosides in the root of Spiny restharrow (Ononis spinosa L.) by HPLC-QTOF-MS, HPLC-MS/MS and NMR. J Pharm Biomed Anal. 2016 May 10;123:74-81. doi: 10.1016/j.jpba.2016.01.058. Epub 2016 Feb 2. PubMed PMID: 26874257.
20: Freires IA, de Alencar SM, Rosalen PL. A pharmacological perspective on the use of Brazilian Red Propolis and its isolated compounds against human diseases. Eur J Med Chem. 2016 Mar 3;110:267-79. doi: 10.1016/j.ejmech.2016.01.033. Epub 2016 Jan 20. Review. PubMed PMID: 26840367.

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